1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S2/c1-2-11-21(17,18)15-7-9-16(10-8-15)22(19,20)13-5-3-12(14)4-6-13/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSICMAXJOOYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Variations in Sulfonylated Piperazines
1-[(4-Fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine ():
- The propylsulfonyl group in the target compound is replaced with a methylsulfonyl group.
- Impact : Reduced lipophilicity (logP = 1.2 vs. estimated 2.5 for the propyl analog) and lower molecular weight (MW = 368.4 vs. 410.5).
- Applications : Primarily studied for receptor-binding assays due to its compact structure .
- 1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine (ASP) (): Features a bromophenoxy acetyl group instead of propylsulfonyl. Biological Activity: Acts as a synthetic auxin mimic in Arabidopsis thaliana, inhibiting root elongation and promoting root hair development. This contrasts with the target compound’s underexplored bioactivity .
1-(Bis(4-fluorophenyl)methyl)-4-(phenylsulfonyl)piperazine ():
Pharmacological Activity Comparisons
- Mechanistic Insights : The target compound’s dual sulfonyl groups may enhance affinity for sulfotransferase enzymes or ATP-binding cassette transporters, though this remains speculative without direct data.
Biological Activity
1-[(4-Fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is a synthetic organic compound notable for its unique molecular structure, characterized by both a 4-fluorophenylsulfonyl group and a propylsulfonyl group attached to a piperazine ring. Its molecular formula is C13H19FN2O4S2, and it has garnered attention in pharmacological research due to its potential biological activities.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. A study on related piperazine derivatives showed that modifications can lead to potent inhibitors of the chikungunya virus (CHIKV). For example, structural optimizations led to compounds with selectivity indices greater than 61 and improved antiviral activity against multiple CHIKV strains .
Enzyme Inhibition
The compound's sulfonamide functionality is associated with various biological activities, including enzyme inhibition. Specifically, studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and urease, making them potential candidates for treating conditions such as Alzheimer's disease and urinary tract infections. For instance, certain synthesized derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, significantly outperforming reference standards .
Antibacterial Properties
The antibacterial activity of piperazine derivatives has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential therapeutic applications in combating bacterial infections. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Anticancer Activity
There is emerging evidence that piperazine-based compounds may possess anticancer properties. Research has documented the ability of certain sulfonamide derivatives to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The presence of the piperazine moiety is believed to enhance cellular uptake and bioactivity against cancerous cells .
Case Study: Antiviral Optimization
A detailed investigation into the structure-activity relationship (SAR) of piperazine derivatives revealed that specific substitutions on the piperazine ring significantly affect antiviral potency. For example, the introduction of bulky groups at certain positions led to enhanced activity against CHIKV, demonstrating the importance of molecular flexibility and lipophilicity in drug design .
Research Findings: Enzyme Inhibition Profiles
In a comparative study of various synthesized derivatives, it was found that compounds featuring both piperazine and sulfonamide functionalities exhibited strong inhibition against AChE and urease. The most potent inhibitors had IC50 values well below those of established drugs, suggesting their potential as new therapeutic agents .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 0.63 | Urease Inhibition |
| Compound B | 2.14 | AChE Inhibition |
| Compound C | 6.28 | Antibacterial Activity |
Q & A
Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
- Methodology : Include negative controls (e.g., compound-free buffers) and positive controls (e.g., hydrolytically unstable analogs). Monitor degradation via HPLC at timed intervals. Stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) predicts oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
